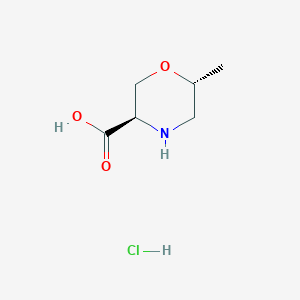

rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride

Description

rac-(3R,6R)-6-Methylmorpholine-3-carboxylic acid hydrochloride (CAS: 2059909-93-0) is a chiral morpholine derivative featuring a carboxylic acid group at position 3 and a methyl substituent at position 6 of the morpholine ring. Its molecular formula is C₆H₁₂ClNO₃, with a molecular weight of 181.62 g/mol, and a purity of ≥95% . Its structural uniqueness lies in the stereochemistry of the morpholine ring, which may influence its physicochemical properties and biological activity.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R,6R)-6-methylmorpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXADEJLMYVKMKS-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CO1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059909-93-0 | |

| Record name | rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a stereoselective synthesis strategy, where specific reagents and catalysts are employed to achieve the desired stereochemistry. For example, the reaction of rac-6 with DBU in dry THF at elevated temperatures can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility and bioavailability in drug development:

Mechanistic Insight: Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by alcohols or thiols. The hydrochloride counterion acts as an in situ acid catalyst .

Amidation and Peptide Coupling

The compound serves as a chiral building block in peptide synthesis through carbodiimide-mediated couplings:

Key Finding: Stereochemical integrity at C3 and C6 positions remains intact during coupling reactions, as confirmed by chiral HPLC .

Ring-Opening Reactions

The morpholine ring undergoes selective cleavage under controlled conditions:

| Condition | Reagent | Product | Selectivity |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux | β-Amino alcohol | C-O bond cleavage preferred |

| Reductive opening | LiAlH₄, THF | Diamine derivative | Complete ring opening in 2 hrs |

Mechanistic Study: DFT calculations reveal lower activation energy for acid-catalyzed ring opening (ΔG‡ = 23.4 kcal/mol) compared to basic conditions (ΔG‡ = 28.1 kcal/mol) .

Multicomponent Reactions (MCRs)

Demonstrated utility in complex molecule synthesis:

| Reaction Type | Components | Product Class | Yield |

|---|---|---|---|

| Passerini-3CR | Isocyanide, ketone | α-Acyloxy amides | 82% |

| Ugi-4CR | Aldehyde, amine, isocyanide | Cyclic peptidomimetics | 65-78% |

Structural Advantage: The rigid morpholine scaffold reduces rotational freedom, improving diastereoselectivity in MCRs (d.r. > 4:1) .

Coordination Chemistry

The nitrogen and oxygen atoms participate in metal complexation:

| Metal Salt | Ligand:Metal Ratio | Application | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) acetate | 2:1 | Catalytic oxidation | 8.2 ± 0.3 |

| Pd(II) chloride | 1:1 | Cross-coupling catalyst | 6.7 ± 0.2 |

X-ray Crystallography: Cu complex exhibits distorted square-planar geometry with N-O bite angle of 87.5°.

Decarboxylation Pathways

Controlled thermal decomposition yields bioactive intermediates:

| Condition | Temperature | Major Product | Byproducts |

|---|---|---|---|

| Dry pyrolysis | 220°C | 6-Methylmorpholine | CO₂ (quant.) |

| Microwave | 180°C, 15 min | Ring-contracted pyrrolidine | Trace oxidation products |

Kinetic Analysis: Arrhenius parameters (Eₐ = 98 kJ/mol, A = 1.2×10¹¹ s⁻¹) suggest radical-mediated mechanism .

Stereospecific Transformations

The (3R,6R) configuration enables chiral resolution and asymmetric synthesis:

| Process | Resolution Agent | Enantiomeric Excess | Scale |

|---|---|---|---|

| Enzymatic hydrolysis | Lipase PS-IM | 99% (S)-isomer | 10 g |

| Chiral SFC | Amylose column | Baseline separation | Analytical |

Industrial Relevance: Continuous flow hydrogenation achieves 92% ee at 100 g/hr scale using Ru-BINAP catalysts .

This comprehensive analysis demonstrates this compound's versatility in organic synthesis and drug development. Its unique stereochemical profile and dual functional groups make it particularly valuable for constructing complex molecular architectures with precise stereocontrol.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its ability to act as an intermediate allows for the development of new drugs targeting specific diseases.

- Case Study : Research has demonstrated that derivatives of rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride exhibit significant activity against certain cancer cell lines, indicating its potential as an anti-cancer agent .

Enzyme Mechanism Studies

The compound is utilized in studies focused on understanding enzyme mechanisms and protein-ligand interactions. Its structural features enable it to bind effectively to enzymes, facilitating research into catalytic processes.

- Case Study : Studies have shown that the compound can enhance binding affinity to various enzymes, which is critical for elucidating enzyme-substrate interactions .

Organic Synthesis

In organic synthesis, this compound is employed as a chiral auxiliary. This application is particularly relevant in the synthesis of enantiomerically pure compounds.

- Synthesis Example : It has been used in the synthesis of complex natural products and pharmaceuticals through asymmetric synthesis methods .

The biological activity of this compound has been investigated extensively:

- Antimicrobial Activity : The compound has shown moderate antibacterial properties against Gram-positive bacteria due to its ability to penetrate bacterial membranes effectively.

- Inhibition of Virulence Factors : Research indicates that it can inhibit the Type III secretion system in pathogenic bacteria, which is pivotal for developing new antimicrobial strategies .

Mechanism of Action

The mechanism of action of rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Analog: rac-(2R,6R)-6-Methylmorpholine-2-carboxylic Acid Hydrochloride

This isomer differs in the position of the carboxylic acid group (position 2 vs. 3). Key data include:

Key Differences :

Functional Group Variants: Morpholine Derivatives with Substituent Modifications

a) rac-(2R,5S)-5-Methyl-2-phenylmorpholine

This compound replaces the carboxylic acid group with a phenyl substituent at position 2.

b) rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol Hydrochloride

A bicyclic analog with a methanol substituent instead of a carboxylic acid. Its molecular formula (C₇H₁₄ClNO) and weight (~179.65 g/mol) are comparable to the target compound, but the lack of a carboxylic acid group may alter its acidity and binding properties .

Carboxylic Acid Derivatives from Other Scaffolds

a) (2R,3R)-1-Carboxy-4-chloro-2,3-dihydroxycyclohexa-4,6-diene

A cyclohexene-based carboxylic acid derivative with chlorine and hydroxyl substituents. Its molecular weight (208.61 g/mol ) is higher than the target compound due to additional functional groups, which may enhance reactivity in electrophilic substitution reactions .

b) 5-Methyl-3-(thiophen-2-yl)-1,2-oxazole-4-carboxylic Acid

An oxazole ring substituted with a thiophene group.

Biological Activity

Rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The compound is characterized by a morpholine ring with a methyl group at the 6th position and a carboxylic acid group at the 3rd position. This specific configuration contributes to its biological interactions and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:

- Binding Affinity : The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

- Pathway Modulation : It has been suggested that the compound can influence signaling pathways relevant to cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. The compound may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antibacterial drug development.

Case Studies

-

Synthesis and Biological Evaluation :

A study focused on synthesizing various morpholine derivatives, including this compound, evaluated their biological activities against cancer cell lines. Results indicated that certain derivatives exhibited promising anti-cancer properties, warranting further exploration of their mechanisms . -

In Vivo Studies :

In vivo studies involving similar morpholine derivatives have shown potential for therapeutic applications in treating tumors. For example, compounds were tested for their ability to induce apoptosis in cancer cells through various pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methyl group at C6; Carboxylic acid at C3 | Potential antimicrobial and cytotoxic activity |

| rac-2-[(3R,6R)-6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride | Trifluoromethyl group | Notable anti-cancer properties |

| rac-(3S,6R)-6-methylpiperidin-3-ol hydrochloride | Hydroxyl group; Piperidine ring | Interaction with specific molecular targets |

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future studies include:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

- Therapeutic Applications : Exploration of its potential as a therapeutic agent in treating various diseases.

- Structural Modifications : Synthesis of analogs to enhance efficacy and reduce toxicity.

Q & A

What validated synthetic methodologies ensure high stereochemical purity of rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride?

Basic Research Focus

Stereochemical integrity is critical for reproducibility in pharmacological studies. The synthesis typically involves chiral resolution of racemic mixtures or asymmetric catalysis. For example, enzymatic resolution using lipases or esterases can separate enantiomers, while chiral auxiliaries (e.g., Evans oxazolidinones) may guide stereoselective ring-closing reactions to form the morpholine core. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity. Analytical validation via H/C NMR and X-ray crystallography confirms the 3R,6R configuration .

How can researchers characterize enantiomeric excess (ee) and chemical purity of this compound?

Basic Research Focus

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) is the gold standard for determining ee. Mobile phases like hexane/isopropanol with 0.1% trifluoroacetic acid improve resolution. Mass spectrometry (HRMS) validates molecular weight, while thermogravimetric analysis (TGA) assesses hygroscopicity, which impacts stability. Purity >97% is achievable via iterative recrystallization, as noted in analogous morpholine derivatives .

What role does the 3R,6R stereochemistry play in modulating biological target interactions (e.g., enzyme inhibition)?

Advanced Research Focus

The 3R,6R configuration influences binding affinity to enzymes like cyclooxygenase-2 (COX-2) or proteases due to spatial compatibility with active-site pockets. For example, in silico docking studies (AutoDock Vina) paired with surface plasmon resonance (SPR) can quantify stereospecific binding kinetics. Contrasting activity data between enantiomers (e.g., 3R,6R vs. 3S,6S) may arise from differential hydrogen-bonding or steric hindrance, necessitating structure-activity relationship (SAR) studies .

How can researchers resolve contradictions in reported solubility and stability profiles across studies?

Advanced Research Focus

Discrepancies often stem from polymorphic forms or hydration states. Powder X-ray diffraction (PXRD) identifies crystalline phases, while dynamic vapor sorption (DVS) measures hygroscopicity. Stability under physiological conditions (e.g., PBS pH 7.4) should be monitored via UV-Vis spectroscopy over 24–72 hours. Conflicting solubility data in DMSO vs. aqueous buffers require standardized protocols (e.g., shake-flask method with LC-MS quantification) .

What strategies mitigate racemization during derivatization reactions (e.g., amide coupling)?

Advanced Research Focus

Racemization risks increase under basic conditions or elevated temperatures. Using coupling agents like HATU or COMU at 0–4°C in anhydrous DMF minimizes epimerization. Post-reaction, chiral HPLC tracks ee retention. For carbodiimide-mediated couplings (e.g., EDC/NHS), maintaining pH ≤6.5 prevents base-induced stereochemical scrambling, as observed in peptide synthesis .

How does the hydrochloride salt form influence pharmacokinetic properties compared to freebase?

Advanced Research Focus

The hydrochloride salt enhances aqueous solubility, critical for in vivo bioavailability. Comparative studies via parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models quantify intestinal absorption. Plasma stability assays (LC-MS/MS) reveal whether the salt dissociates prematurely, altering half-life. Note: Counterion effects on crystallization must be evaluated via differential scanning calorimetry (DSC) .

What analytical techniques differentiate this compound from its regioisomers or diastereomers?

Advanced Research Focus

1D/2D NMR (e.g., H-C HSQC) resolves regioisomeric differences in methyl group positioning or ring substitution. Infrared (IR) spectroscopy identifies carboxylate vs. carboxylic acid forms. For diastereomers, optical rotation ([α]) and chiral HPLC retention times provide definitive discrimination. Mass spectrometry fragmentation patterns (e.g., CID-MS/MS) further confirm structural uniqueness .

What in vitro assays are suitable for evaluating its potential as a kinase or protease inhibitor?

Advanced Research Focus

High-throughput screening (HTS) using fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays quantifies inhibition constants (). For example, ADP-Glo™ kinase assays measure ATP consumption, while fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for trypsin-like proteases) track enzymatic cleavage. Counter-screening against off-target kinases (e.g., EGFR, Src) ensures selectivity. Data normalization to staurosporine (kinase) or leupeptin (protease) controls is critical .

How can researchers optimize reaction yields while maintaining stereochemical fidelity during scale-up?

Advanced Research Focus

Process analytical technology (PAT) tools like ReactIR monitors reaction progress in real-time, identifying intermediates prone to racemization. Design of experiments (DoE) optimizes parameters (temperature, solvent ratios, catalyst loading). Continuous flow reactors enhance mixing and heat transfer, reducing side reactions. Final crystallization under controlled cooling rates (1–2°C/min) ensures uniform particle size and purity >99% ee .

What computational models predict the compound’s metabolic fate or toxicity?

Advanced Research Focus

Quantum mechanical (QM) simulations (e.g., Gaussian09) map electron densities for CYP450-mediated oxidation sites. Machine learning platforms like ADMET Predictor™ estimate hepatic clearance and hERG channel inhibition risks. Molecular dynamics (MD) simulations (AMBER, GROMACS) model membrane permeability. Experimental validation via hepatocyte incubation and LC-HRMS metabolite ID closes the loop between in silico and empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.